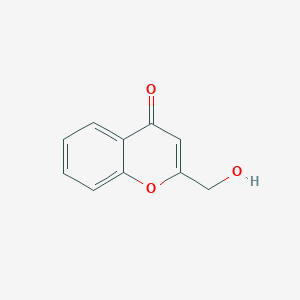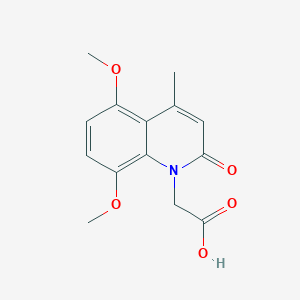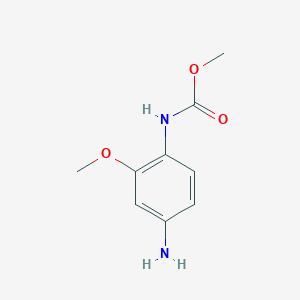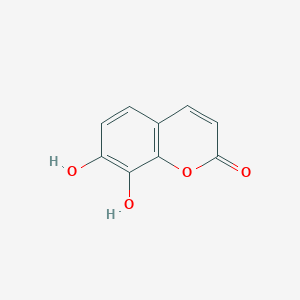
Daphnetin
Übersicht
Beschreibung
Daphnetin (DAP) is a coumarin derivative extracted from Daphne species . It is a biologically active phytochemical with various bioactivities including anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities .
Synthesis Analysis
This compound is a dihydroxy coumarin and can undergo enzymatic glycosylation to yield 7-O-glucoside also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase . In Daphne odora, and possibly other Daphne species, daphnin is formed from p-glucosyl oxycinnamic acid .
Molecular Structure Analysis
This compound has the molecular formula C9H6O4 . It is a naturally occurring secondary metabolite and benzopyrone derivative .
Chemical Reactions Analysis
This compound has been shown to cause changes in membrane structure, increase DNA damage, and increase RecA expression . It also significantly decreased H. pylori adhesion to GES-1 cell line .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.14 and a CAS No.: 486-35-1 . It is generally an odorless and tasteless white or off-white powder that is freely soluble in ethanol, methanol and dimethyl .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Daphnetin zeigt starke anti-inflammatorische Eigenschaften. Es moduliert entzündungsfördernde Signalwege, indem es die Expression von NF-κB und der mitogen-aktivierten Proteinkinase (MAPK) herunterreguliert. Darüber hinaus verstärkt es die Hitzschlag-Protein (HSP)-70-Expression, die die neuronale Apoptose reguliert .
Antioxidative Wirkung
DAP wirkt als Antioxidans, fängt freie Radikale ab und schützt Zellen vor oxidativem Schaden. Seine Fähigkeit, oxidativem Stress entgegenzuwirken, trägt zu seinen potenziellen therapeutischen Anwendungen bei .
Neuroprotektives Potenzial
Studien deuten darauf hin, dass this compound vor neurodegenerativen Erkrankungen schützen kann. Es beeinflusst die neuronale Apoptose, wodurch es für den Neuroprotektion und die potenzielle Behandlung von neurologischen Anomalien relevant wird .
Analgetische und Antipyretische Eigenschaften
This compound hat analgetische Wirkungen, wodurch es für die Schmerzbehandlung nützlich ist. Darüber hinaus zeigt es antipyretische Aktivität, die möglicherweise fieberbedingte Symptome lindert .
Antikrebsaktivität
Forschungen zeigen, dass DAP Antikrebs-Eigenschaften besitzt. Es zielt auf malignes Gliom, Leberkrebs und triplen-negativen Brustkrebs ab. Durch die Bindung an Kernproteine wie p53 und RRM2, greift this compound in die Proliferation und das Überleben von Krebszellen ein .
Hepatoprotektive und Nephroprotektive Wirkungen
This compound zeigt vielversprechende Ergebnisse beim Schutz von Leber- und Nierengewebe. Seine hepatoprotektiven und nephroprotektiven Aktivitäten machen es relevant für die Behandlung von Leberschäden und Nierenerkrankungen .
Zusammenfassend lässt sich sagen, dass this compound ein immenses Potenzial als pharmazeutischer Bestandteil zur Behandlung von mikrobiellen Infektionen, Krebs, Arthritis, Entzündungen und verschiedenen anderen Gesundheitszuständen bietet. Forscher untersuchen weiterhin seine Anwendungen und betonen sein Sicherheitsprofil und seine therapeutische Vielseitigkeit . Wenn Sie weitere Informationen zu einem bestimmten Aspekt wünschen, fragen Sie gerne! 😊
Wirkmechanismus
Target of Action
Daphnetin (DAP), a coumarin derivative extracted from Daphne species, is a biologically active phytochemical with various bioactivities . It has been found to target multiple cellular components and pathways, including the NF-κB pathways , NOD-like receptor protein 3 (NLRP3) inflammasome , and various inflammatory factors . It also targets microglial responses and glycerophospholipid metabolism in the spinal cord .
Mode of Action
This compound exerts its bioactivity by modulating the NF-κB pathways, which are involved in anti-inflammation and anti-cancer effects . It also inhibits the development of adjuvant arthritis by inhibiting the production of pro-inflammatory cytokines . Furthermore, it has been found to cause increased translocation of phosphatidylserine (PS), DNA damage, and increased expression of RecA protein .
Biochemical Pathways
This compound is reported to enhance Heat shock protein (HSP)-70 by downregulating the expression of NF-ĸβ and mitogen-activated protein kinase (MAPK) at the molecular level . This causes the enzymes to regulate neuronal apoptosis by increasing or decreasing the phosphorylation of pro-apoptotic proteins (Bax/Bad) and an anti-apoptotic protein (Bcl-2) . It also inactivates Akt/NF-κB (an anti-apoptotic pathway), JNK, MAPK, and ERK pathways that are responsible for causing cancer .
Pharmacokinetics
It has been noted that the metabolites of this compound have poor stability and low oral bioavailability
Result of Action
This compound has been found to have a promising pharmacological and safety profile . It has demonstrated various pharmacological activities, including anti-inflammation, anti-cancer, anti-autoimmune diseases, antibacterial, organ protection, and neuroprotection properties . It has also been found to significantly decrease H. pylori adhesion to GES-1 cell line .
Action Environment
The action environment of this compound is largely dependent on the specific disease or condition being treated. For example, in the case of H. pylori infections, this compound has been found to be effective against multidrug resistant (MDR) H. pylori clinical isolates . .
Safety and Hazards
Zukünftige Richtungen
Future studies, including in vivo anti-H. pylori activity evaluation and synthesis of daphnetin-derivatives with better biological activity, are expected . Another future research direction is to focus on the role of this compound in the intervention of neurons in the brain with the aim of examining the mechanism of this compound in the intervention of neuropathic pain from a more comprehensive perspective .
Eigenschaften
IUPAC Name |
7,8-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEFPOUAMCWAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197560 | |
| Record name | Daphnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486-35-1 | |
| Record name | Daphnetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPHNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC84571RD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that Ribonucleotide Reductase (RNR) is a key molecular target of Daphnetin and its derivatives in exhibiting antimalarial effects. [, ] this compound significantly reduces RNR activity in Plasmodium falciparum in vitro. [] This finding highlights the potential of this compound derivatives as a new direction for developing effective antimalarial compounds. []
A: Studies demonstrate that this compound inhibits Thromboxane A2 (TxA2) generation in platelets, primarily by regulating cytosolic phospholipase A2 (cPLA2) phosphorylation. [] This inhibition disrupts the positive feedback loop of TxA2, leading to a reduction in platelet aggregation and secretion. []
A: this compound has been found to ameliorate intestinal inflammation in ulcerative colitis by suppressing the JAK2/STAT3 signaling pathway. This suppression is dependent on the regulation of REG3A. [] Overexpression of REG3A diminishes the protective effects of this compound, while inhibiting JAK2/STAT3 signaling synergizes with this compound's actions in LPS-stimulated Caco-2 cells. []
ANone: this compound (7,8-dihydroxycoumarin) has the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol.
A: Studies on this compound derivatives, specifically DA78 and DA79, indicate that modifications to the hydroxyl group at C7, C8, and adjacent sites significantly influence their antimalarial activity. [] While DA78 and DA79 show comparable activity to this compound, other modifications resulted in reduced or abolished effects. [] Notably, DA79 exhibits greater potency than this compound and DA78 in inhibiting Plasmodium falciparum RNR. []
A: Research shows that 7-methyl substitution in this compound (creating this compound-7-methylether, 7M-DNP) alters its glucuronidation profile. [] While this compound's 8-O-glucuronidation is primarily catalyzed by UGT1A6 and UGT1A9, 7M-DNP is metabolized by a broader range of UGT isoforms, including UGT1A1, -1A3, -1A7, -1A8, and -1A9. [] Despite these metabolic differences, 7M-DNP retains comparable anti-inflammatory activity to this compound. []
A: Studies using a Caco-2 monolayer model suggest that this compound is absorbed through passive diffusion across the intestinal epithelium. [] This process is not significantly influenced by pH or P-glycoprotein efflux. [] In vivo studies in rats confirm these findings, indicating good absorption throughout the intestinal tract. []
A: this compound exhibits potent schizontocidal activity against Plasmodium falciparum in vitro, comparable to Chloroquine. [] In vivo studies using Plasmodium berghei-infected mice demonstrate that this compound, administered orally or intraperitoneally, shows significant antimalarial efficacy, comparable to Chloroquine. [] Additionally, combining this compound with Primaquine enhances its effectiveness against the exo-erythrocytic stage of Plasmodium yoelii. [, ]
A: this compound shows chemoprotective effects against diethylnitrosamine (DEN)-induced HCC in rats. [] It attenuates liver injury by reducing biochemical markers like ALP, ALT, AST, total bilirubin, and total protein. [] this compound also enhances antioxidant defenses, reduces oxidative stress markers, and suppresses inflammatory reactions, contributing to its chemoprotective properties. []
A: One study in mice reported that administering high doses of this compound (50 mg/kg) could lead to a decrease in hemoglobin concentration, suggesting potential anemia risk. []
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and its metabolites in various biological matrices. [, ]
A: Studies using a rat intestinal perfusion model and Caco-2 monolayer model suggest that this compound is not a substrate for P-gp efflux transporter. [, ] Verapamil, a P-gp inhibitor, did not significantly affect this compound absorption in these models. [, ]
A: this compound has been utilized in traditional Chinese medicine for its various pharmacological properties. [, ] Since the 1980s, it has been developed as an oral medication in China for treating coagulation disorders and rheumatoid arthritis. [, ]
A: this compound research integrates knowledge and techniques from various fields, including pharmacology, medicinal chemistry, biochemistry, immunology, and molecular biology. This interdisciplinary approach is crucial for understanding its diverse biological activities, mechanisms of action, and therapeutic potential. For instance, investigating its effects on ulcerative colitis requires expertise in gastroenterology and immunology [], while exploring its antimalarial properties involves parasitology and drug discovery [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B354136.png)
![1-(5-Chloro-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354154.png)
![Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B354157.png)
![4-{5-[(carboxymethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B354170.png)
![7-[(2-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354171.png)
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B354174.png)
![7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B354175.png)
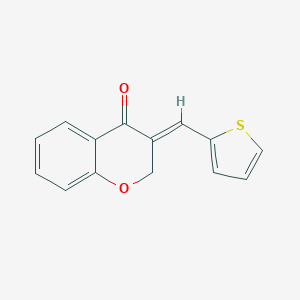
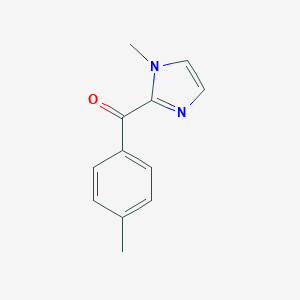

![Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B354247.png)
